![molecular formula C16H14N4O5S2 B2699196 2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1396677-38-5](/img/structure/B2699196.png)
2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14N4O5S2 and its molecular weight is 406.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14N4O5S2
- Molecular Weight : 406.43 g/mol
- IUPAC Name : 2-(cyclopropanecarbonylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, benzothiazole derivatives have shown efficacy in inducing apoptosis in various cancer cell lines by activating procaspase-3 to caspase-3. This mechanism is crucial as it leads to programmed cell death, which is a desirable outcome in cancer therapy .
Key Findings:
- Compounds with a benzothiazole moiety demonstrated potent anticancer activity against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines.
- The most promising derivatives exhibited IC50 values ranging from 5.2 μM to 6.6 μM, indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties, particularly against Staphylococcus aureus. Novel analogs of benzothiazole derivatives have shown promising results in vitro, suggesting that modifications to the benzothiazole structure can enhance antibacterial activity.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that:
- The presence of the benzothiazole ring is critical for anticancer activity.
- Modifications that increase lipophilicity can enhance cellular uptake but may also affect selectivity and potency.
For instance, the introduction of electron-withdrawing groups on the benzothiazole ring has been associated with improved caspase activation and subsequent apoptosis induction in cancer cells .
Study 1: Apoptosis Induction
In a study exploring the apoptotic effects of related compounds, researchers found that specific derivatives activated procaspase-3 efficiently. For example, compounds 8j and 8k showed activation rates of 77.8% and 92.1% at concentrations of 10 μM, respectively . This highlights the potential of these compounds as therapeutic agents in cancer treatment.
Compound | Procaspase Activation (%) |
---|---|
PAC-1 | 100 |
8j | 77.8 |
8k | 92.1 |
Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of related benzothiazole derivatives against Staphylococcus aureus. The results indicated that certain modifications could lead to enhanced antibacterial activity, making these compounds candidates for further development as antimicrobial agents.
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c1-27(23,24)9-4-5-10-12(6-9)26-16(18-10)20-14(22)11-7-25-15(17-11)19-13(21)8-2-3-8/h4-8H,2-3H2,1H3,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVBNXUHUVLXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。